

Application Notes and Protocols: Methyl tetrahydro-2H-pyran-3-carboxylate

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Compound of Interest

Compound Name: Methyl tetrahydro-2H-pyran-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthesis, and potential applications of **Methyl tetrahydro-2H-pyran-3-carboxylate** (MTHPC). This versatile cyclic ester serves as a valuable building block in organic synthesis, particularly for the generation of functionalized pyran systems and other heterocyclic derivatives relevant to medicinal chemistry.^{[1][2]}

Chemical Properties and Spectroscopic Data

Methyl tetrahydro-2H-pyran-3-carboxylate is a cyclic ester with the molecular formula $C_7H_{12}O_3$ and a molecular weight of 144.17 g/mol.^[1] It is a combustible liquid and should be handled with care, as it can cause eye irritation.^[1] For research purposes, it is typically available at a purity of 95% or higher.^[1]

Table 1: Spectroscopic Data for **Methyl tetrahydro-2H-pyran-3-carboxylate**

Spectroscopic Technique	Characteristic Peaks
1H NMR	~3.34 ppm (singlet, methyl ester) ^[1]
^{13}C NMR	~169.6 ppm (ester carbonyl) ^[1]
IR Spectroscopy	~1736 cm^{-1} (strong, ester C=O stretch) ^[1]

Synthesis Protocols

Several synthetic routes to **Methyl tetrahydro-2H-pyran-3-carboxylate** and its derivatives have been developed. Below are detailed protocols for two common methods.

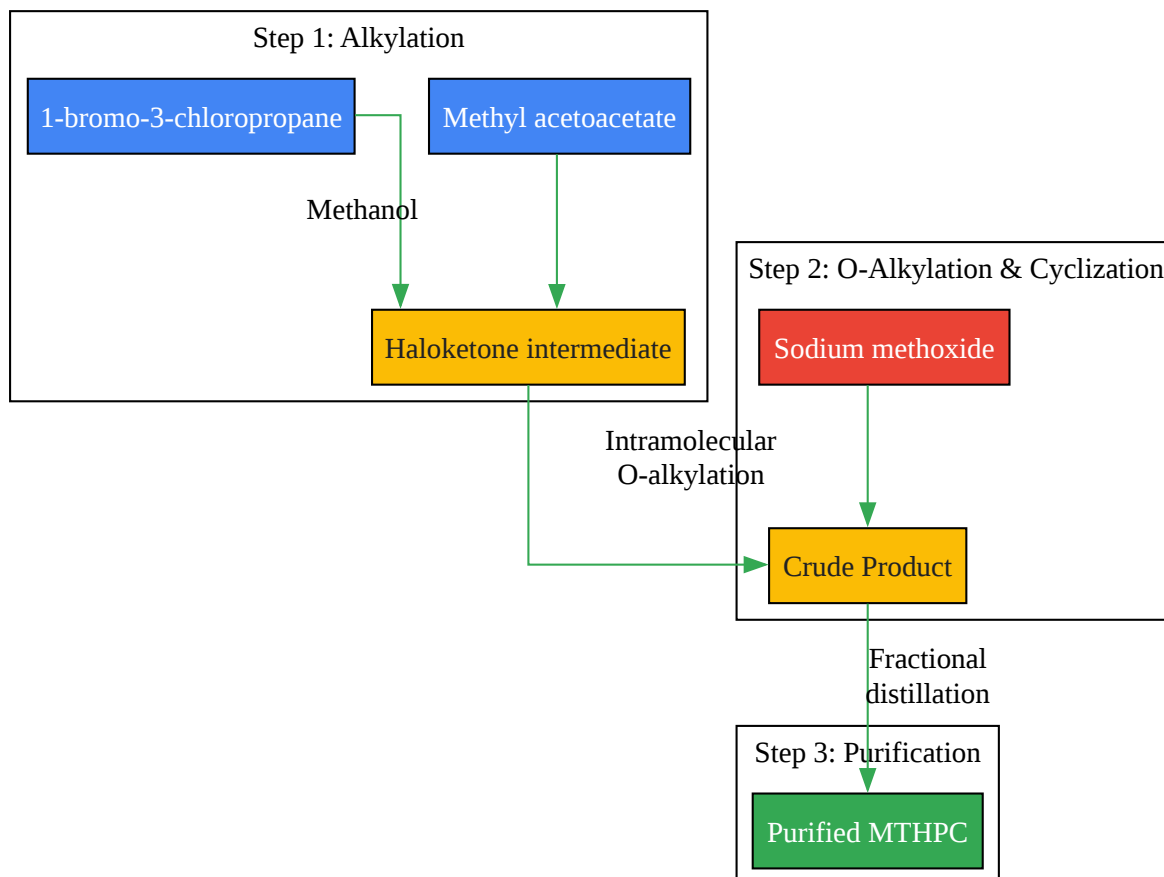
Condensation and O-Alkylation Synthesis

This method involves the reaction of a haloalkane with a β -keto ester followed by intramolecular O-alkylation. A specific example is the synthesis of a related dihydro-2H-pyran carboxylate, which can be adapted for MTHPC.[3]

Experimental Protocol:

- Alkylation: In a reaction vessel under a nitrogen atmosphere, dissolve methyl acetoacetate (II) in an alcoholic solvent such as methanol.[3]
- Add 1-bromo-3-chloropropane (I) to the solution. The reaction is exothermic and the temperature should be maintained between 30-40°C.[1] This step yields a haloketone intermediate (VII).[3]
- O-Alkylation: Introduce sodium methoxide (2.96 molar equivalents) to the reaction mixture containing the haloketone intermediate (VII).[1]
- Stir the reaction mixture to facilitate the intramolecular O-alkylation, which results in the formation of the crude pyran ring structure.[3]
- Purification: The crude product is then purified by fractional distillation to obtain the final **Methyl tetrahydro-2H-pyran-3-carboxylate**. [3]

Diagram 1: Condensation and O-Alkylation Synthesis Pathway



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Caption: A workflow for the synthesis of **Methyl tetrahydro-2H-pyran-3-carboxylate**.

Asymmetric Organocatalytic Domino Reaction

This modern approach allows for the stereocontrolled synthesis of substituted tetrahydropyrans. While the cited example is for a nitro-substituted analog, the methodology is adaptable for the synthesis of MTHPC derivatives by selecting appropriate starting materials.[1]

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve the starting materials (e.g., an α,β -unsaturated ketone and methyl 3-oxobutanoate as the nucleophile) in a solvent such as ethanol.[1]
- **Catalyst Addition:** Add the organocatalyst (e.g., piperidine or a thiourea-derived catalyst) to the reaction mixture. A catalyst loading of 10-20 mol% is typically effective.[1]
- **Reaction:** Stir the reaction mixture at room temperature for 24-48 hours to allow for complete conversion.[1] The reaction proceeds via a Michael-hemiacetalization cascade.[1]
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization (e.g., from benzene) or column chromatography to yield the desired substituted tetrahydropyran.[1]
- **Stereochemical Analysis:** The diastereomeric excess (de) and enantiomeric excess (ee) of the product are determined using NMR spectroscopy and chiral HPLC, respectively.[1]

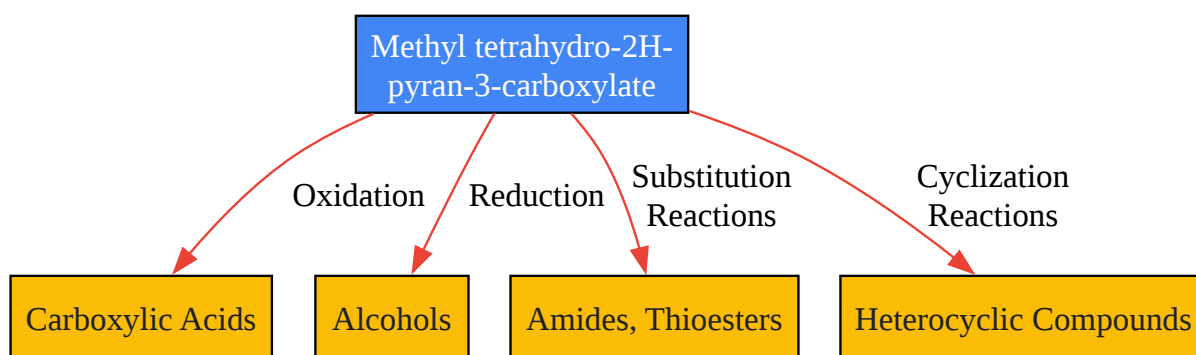
Table 2: Organocatalytic Domino Reaction Parameters

Parameter	Condition	Outcome
Catalyst	Thiourea-derived / Piperidine	High diastereoselectivity (>95% de)[1]
Catalyst Loading	10–20 mol%	72–89% enantiomeric excess[1]
Solvent	Ethanol	Good for catalyst activity[1]
Reaction Time	24–48 hours	Complete conversion[1]

Chemical Reactivity and Applications

Methyl tetrahydro-2H-pyran-3-carboxylate is a versatile intermediate that can undergo various chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.[1][2]

Diagram 2: Reactivity of **Methyl tetrahydro-2H-pyran-3-carboxylate**



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Caption: Key chemical transformations of **Methyl tetrahydro-2H-pyran-3-carboxylate**.

Applications in Drug Development

The tetrahydropyran motif is present in numerous natural products and pharmaceuticals.[2] Consequently, MTHPC and its derivatives are of significant interest in medicinal chemistry.

- **Antiviral Activity:** Preliminary studies suggest that MTHPC may possess antiviral properties by potentially inhibiting viral replication.[1]
- **Cytotoxic Effects:** Research has indicated that MTHPC exhibits cytotoxicity against certain cancer cell lines, such as HCT-116, highlighting its potential in cancer therapy.[1]
- **Enzyme Inhibition:** The compound is also being investigated for its ability to inhibit specific enzymes.[1]
- **Building Block for Bioactive Molecules:** MTHPC serves as a crucial starting material for the synthesis of various bioactive compounds, with its derivatives being explored for a range of therapeutic applications.[1][2]

Conclusion

Methyl tetrahydro-2H-pyran-3-carboxylate is a synthetically useful and biologically relevant molecule. The protocols and data presented here provide a foundation for its synthesis and further derivatization. Its versatile reactivity and the prevalence of the tetrahydropyran core in medicinal chemistry underscore its importance for researchers in organic synthesis and drug

discovery. The continued exploration of its reaction mechanisms and biological activities is likely to uncover new applications in the development of novel therapeutics.

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